molecular formula C16H14FN3 B2670128 [3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methanamine CAS No. 873312-95-9

[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methanamine

Cat. No. B2670128
CAS RN: 873312-95-9
M. Wt: 267.307
InChI Key: JRRMXVKVPRKPGG-UHFFFAOYSA-N
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Description

“[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methanamine” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a fluorinated pyrazole, which means it contains a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) and a fluorine atom . Fluorinated compounds are popular in medicinal chemistry as drug agents because the C-F bond has greater stability than the C-H bond .


Synthesis Analysis

The synthesis of this compound can be achieved via a two-step reaction . Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation . Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .


Chemical Reactions Analysis

Pyrazole can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives .

Scientific Research Applications

Novel Psychoactive Substances and Toxicology

Research into novel psychoactive substances (NPS), including compounds structurally related to phenmetrazine, highlights the ongoing need to understand the toxicological profiles and mechanisms of action of emerging recreational drugs. Studies have developed sensitive methods for detecting these substances in biological samples, contributing to forensic toxicology and public health efforts to monitor and manage the risks associated with NPS use (Ellefsen et al., 2017).

Cancer Research and Kinase Inhibition

In the field of medicinal chemistry, compounds structurally related to the one have been explored for their potential as kinase inhibitors, with applications in cancer research. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. This research contributes to the development of new therapeutic agents for treating various cancers, emphasizing the importance of structural modifications for enhancing solubility and kinase selectivity (Schroeder et al., 2009).

Antidepressant Drug Development

Another area of interest is the development of novel antidepressants. Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing promise as potential antidepressant drug candidates. These compounds have demonstrated high receptor affinity, selectivity, and robust antidepressant-like activity in preclinical models, highlighting the therapeutic potential of targeting specific serotonin receptor subtypes (Sniecikowska et al., 2019).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, a molecular docking study showed that the binding affinity of a similar synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .

properties

IUPAC Name

[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3/c17-14-8-6-12(7-9-14)16-13(10-18)11-20(19-16)15-4-2-1-3-5-15/h1-9,11H,10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRMXVKVPRKPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methanamine

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